molecular formula C7H13ClO4S B2941332 2-Methoxy-2-(oxolan-3-yl)ethane-1-sulfonyl chloride CAS No. 1890032-75-3

2-Methoxy-2-(oxolan-3-yl)ethane-1-sulfonyl chloride

Cat. No.: B2941332
CAS No.: 1890032-75-3
M. Wt: 228.69
InChI Key: TTYDJVKXCAIWSX-UHFFFAOYSA-N
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Description

2-Methoxy-2-(oxolan-3-yl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C7H13ClO4S. It is known for its applications in various chemical reactions and research fields due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-(oxolan-3-yl)ethane-1-sulfonyl chloride typically involves the reaction of 2-methoxyethanol with oxirane in the presence of a strong acid catalyst to form 2-methoxy-2-(oxolan-3-yl)ethanol. This intermediate is then reacted with thionyl chloride (SOCl2) under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-(oxolan-3-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester .

Scientific Research Applications

2-Methoxy-2-(oxolan-3-yl)ethane-1-sulfonyl chloride is used in various scientific research applications:

Mechanism of Action

The mechanism by which 2-Methoxy-2-(oxolan-3-yl)ethane-1-sulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the oxolan-3-yl group, which can influence its reactivity and interactions with other molecules. This structural feature can make it more suitable for specific applications in organic synthesis and research .

Properties

IUPAC Name

2-methoxy-2-(oxolan-3-yl)ethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO4S/c1-11-7(5-13(8,9)10)6-2-3-12-4-6/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYDJVKXCAIWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CS(=O)(=O)Cl)C1CCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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